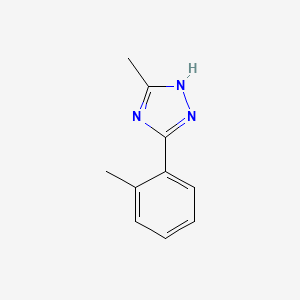

![molecular formula C24H19ClN2O5S B2716765 methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 959502-55-7](/img/structure/B2716765.png)

methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of thiazine, a group of heterocyclic organic compounds . It is a biologically active compound and plays an important role in the treatment of various diseases . It has shown promising results where it acts as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . A three-component method has been reported for the synthesis of 1,3-thiazine derivatives . Another method involves treating a methanol solution of a ligand with a methanol solution of zinc chloride .Molecular Structure Analysis

The molecular formula of this compound is C24H19ClN2O5S. It is a complex structure that includes a benzothiazine ring, which is a type of heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-component method for the synthesis of 1,3-thiazine derivatives . Another reaction involves treating a methanol solution of a ligand with a methanol solution of zinc chloride .Physical and Chemical Properties Analysis

The compound has a molecular weight of 482.94. More detailed physical and chemical properties are not specified in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Stability

Shindo, Ishikawa, and Nozoe (1985) investigated the reactions of similar benzothiazine compounds, revealing their stability under basic conditions and their ability to undergo rearrangements upon oxidation with hydrogen peroxide, leading to various derivatives including S-oxides and S,S-dioxides (Shindo, Ishikawa, & Nozoe, 1985).

Crystal Structure Analysis

Siddiqui et al. (2008) examined the crystal structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives, highlighting the impact of chlorine substitution on molecular conformation and hydrogen bonding patterns (Siddiqui et al., 2008).

Potential Biological Activity

Zia-ur-Rehman et al. (2009) synthesized a series of benzothiazine derivatives, demonstrating their potential antibacterial and antioxidant activities. This indicates the potential for such compounds in pharmaceutical applications (Zia-ur-Rehman et al., 2009).

Synthesis Methods

The work of Cizej and Urleb (1996) and Kappe and Roschger (1989) provide insights into the synthesis of benzothiazine derivatives, which are crucial for understanding the chemical pathways and potential modifications of the compound (Cizej & Urleb, 1996); (Kappe & Roschger, 1989).

Monoamine Oxidase Inhibition

Ahmad et al. (2018) explored the monoamine oxidase inhibition properties of benzothiazine derivatives, suggesting their potential use in neuropsychiatric disorders (Ahmad et al., 2018).

Antimicrobial Properties

Research by Desai et al. (2007) and Dabholkar and Parab (2011) shows that similar compounds exhibit significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Desai et al., 2007); (Dabholkar & Parab, 2011).

Dehydration and Structural Analysis

Arshad et al. (2013) studied the dehydration phenomenon in a similar compound, providing valuable information on its structural stability and transformations (Arshad et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(2-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5S/c1-32-24(29)23-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)33(30,31)27(23)15-21(28)26-19-13-7-6-12-18(19)25/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDMHTSWQCKZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)

![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2716689.png)

![3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2716694.png)

![ethyl 2-[(2-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2716696.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2716697.png)

![1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2716698.png)

![[2-(3-Chloropropoxy)ethyl]benzene](/img/structure/B2716699.png)

![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)

![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2716704.png)